6,7-Dibenzyloxycoumarin

Description

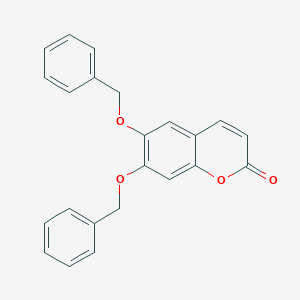

Structure

3D Structure

Properties

IUPAC Name |

6,7-bis(phenylmethoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUPSBQDBMSQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238313 | |

| Record name | Esculetin dibenzylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909-84-2 | |

| Record name | 6,7-Bis(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculetin dibenzylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esculetin dibenzylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-bis(phenylmethoxy)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-Dibenzyloxycoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DJ7GXA5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Luminescent Landscape of 6,7-Dibenzyloxycoumarin: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Coumarin derivatives stand as a cornerstone in the development of fluorescent probes and photodynamic therapy agents, prized for their robust photostability, high quantum yields, and sensitivity to their microenvironment. Among these, 6,7-Dibenzyloxycoumarin, a derivative of esculentin (6,7-dihydroxycoumarin), presents a compelling scaffold for further functionalization in drug development and cellular imaging. The introduction of benzyloxy groups at the 6 and 7 positions is anticipated to modulate the molecule's lipophilicity and electronic properties, thereby influencing its interaction with biological systems and its photophysical behavior. This technical guide provides an in-depth overview of the anticipated photophysical properties of this compound, drawing upon the extensive knowledge base of structurally related coumarins. It further outlines the standard experimental protocols for their characterization and explores the logical framework for designing coumarin-based functional molecules.

Core Photophysical Parameters: An Overview

The photophysical characteristics of a fluorophore are dictated by its electronic structure and how it interacts with light. For this compound, these properties are expected to be in line with other 6,7-dialkoxy substituted coumarins, which typically exhibit strong fluorescence in the blue-green region of the visible spectrum. The key parameters that define its performance as a fluorophore are its absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime.

Table 1: Anticipated and Comparative Photophysical Data of Coumarin Derivatives

| Parameter | This compound (Anticipated) | 6,7-Dihydroxycoumarin (Esculetin) | Coumarin 6 |

| Absorption Maximum (λabs) | ~340 - 360 nm | ~350 nm[1] | 457 nm[2] |

| Emission Maximum (λem) | ~450 - 470 nm | ~462 nm[1] | 501 nm[2] |

| Molar Extinction Coefficient (ε) | > 10,000 M-1cm-1 | Not widely reported | 54,000 M-1cm-1 |

| Fluorescence Quantum Yield (ΦF) | 0.6 - 0.9 (Solvent dependent) | Solvent and pH dependent[3] | 0.78[4] |

| Fluorescence Lifetime (τ) | 2 - 5 ns (Solvent dependent) | Not widely reported | 2.42 ns (in ethanol)[4] |

Note: The data for this compound are estimations based on the properties of structurally similar coumarins. Experimental verification is crucial.

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of this compound requires standardized experimental procedures. The following protocols are fundamental for the characterization of any fluorescent molecule.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the absorption spectrum and the molar extinction coefficient (ε) of the compound.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). From the stock solution, prepare a series of dilutions to obtain concentrations in the range where absorbance is linear with concentration (typically 1-10 µM).

-

Measurement: Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm). Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λabs). The molar extinction coefficient can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This method is used to determine the excitation and emission spectra of the fluorophore.

-

Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: Use a dilute solution of the compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.

-

Measurement:

-

Emission Spectrum: Excite the sample at its λabs and scan the emission monochromator over a longer wavelength range to record the fluorescence emission spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation monochromator over a shorter wavelength range to record the excitation spectrum.

-

-

Data Analysis: The wavelengths of maximum intensity in the emission and excitation spectra correspond to λem and λabs, respectively.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Measurement: Record the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of both solutions at the excitation wavelength is low and comparable.

-

Calculation: The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for this measurement.

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.

-

Sample Preparation: Use a dilute solution of the sample.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential decay function to determine the fluorescence lifetime (τ).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

References

Unveiling the Luminescent World of Dibenzyloxy-Substituted Coumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives are a cornerstone in the development of fluorescent probes and pharmacologically active agents. Their inherent photophysical properties, characterized by high quantum yields and environmental sensitivity, make them ideal candidates for a wide range of applications, from cellular imaging to drug delivery. This technical guide delves into the core fluorescence characteristics of a specific subclass: dibenzyloxy-substituted coumarins. While direct, comprehensive photophysical data for this specific substitution pattern is sparse in publicly available literature, this guide provides a foundational understanding based on structurally analogous compounds and established principles of coumarin fluorescence. We will explore the key parameters that govern their luminescent behavior, detail the experimental protocols for their characterization, and visualize the underlying processes.

Core Fluorescence Properties: A Quantitative Overview

The fluorescence of a coumarin derivative is dictated by its chemical structure, particularly the nature and position of its substituents. Electron-donating groups, such as alkoxy moieties like the benzyloxy group, generally enhance fluorescence intensity. The position of these substituents on the coumarin scaffold significantly influences the intramolecular charge transfer (ICT) character, which in turn affects the absorption and emission wavelengths.

Due to the limited availability of a complete dataset for a series of dibenzyloxy-substituted coumarins, the following table presents representative photophysical data for dimethoxy-substituted coumarins, which serve as a close structural and electronic analogue. This data provides valuable insights into the expected behavior of their dibenzyloxy counterparts.

Table 1: Representative Photophysical Data of Analogous Dimethoxy-Substituted Coumarins

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| 7,8-Dimethoxycoumarin | Various | Data not readily available in cited sources | Data not readily available in cited sources | Data not readily available in cited sources | Data not readily available in cited sources |

| 5,7-Dimethoxycoumarin | Ethanol | 323 | 388 | 5135 | 0.65 |

| Acetonitrile | 322 | 385 | 5040 | 0.70 | |

| Dioxane | 323 | 382 | 4735 | 0.75 |

Disclaimer: The data presented for 5,7-dimethoxycoumarin is sourced from publicly available research and is intended to be illustrative of the potential properties of dibenzyloxy-substituted coumarins. Researchers are strongly encouraged to perform their own detailed photophysical characterization for specific dibenzyloxy-substituted compounds of interest.

Experimental Protocols for Fluorescence Characterization

Accurate and reproducible characterization of the fluorescence properties of dibenzyloxy-substituted coumarins is paramount for their effective application. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light (λ_abs) and its molar extinction coefficient (ε), which is a measure of how strongly it absorbs light.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the dibenzyloxy-substituted coumarin in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 10 µM.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of the solvent alone as a baseline.

-

Measure the absorbance of each diluted sample solution over a relevant wavelength range (typically 200-500 nm for coumarins).

-

The wavelength of maximum absorbance is the λ_abs.

-

-

Data Analysis:

-

Plot absorbance versus concentration at the λ_abs.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

This technique measures the emission spectrum of a fluorescent molecule, providing the wavelength of maximum emission (λ_em) and the fluorescence intensity.

Methodology:

-

Solution Preparation:

-

Prepare a dilute solution of the coumarin derivative in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., 350-600 nm).

-

The wavelength at which the emission intensity is highest is the λ_em.

-

Determination of Fluorescence Quantum Yield (Φ_f)

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is commonly employed.[1]

Methodology:

-

Reference Standard Selection:

-

Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region as the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the blue-green region.

-

-

Solution Preparation:

-

Prepare a series of solutions of both the test compound and the reference standard at different concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.

-

-

Measurement:

-

Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

-

Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the test compound and the reference standard.

-

The quantum yield of the test compound (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.

-

η_x and η_st are the refractive indices of the solvents used for the test compound and the standard, respectively.

-

-

Visualizing Key Concepts and Workflows

To further elucidate the concepts and processes involved in characterizing dibenzyloxy-substituted coumarins, the following diagrams are provided.

The above diagram illustrates the logical flow of experiments, from sample preparation to the final calculation of key photophysical parameters.

This diagram explains the phenomenon of solvatochromism, where the absorption and emission wavelengths of a fluorophore like a dibenzyloxy-substituted coumarin can shift depending on the polarity of the solvent. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (shift to longer wavelengths) in the emission spectrum. This property is crucial for developing environmentally sensitive fluorescent probes.

Conclusion

Dibenzyloxy-substituted coumarins represent a promising class of fluorophores with significant potential in various scientific and biomedical fields. While a comprehensive public database of their specific photophysical properties is still emerging, the principles outlined in this guide, along with the provided experimental protocols and conceptual diagrams, offer a robust framework for their characterization and application. By understanding the interplay between structure, solvent, and fluorescence, researchers can effectively harness the unique luminescent properties of these versatile molecules for their specific research and development needs.

References

Solubility of 6,7-Dibenzyloxycoumarin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6,7-Dibenzyloxycoumarin, a derivative of the versatile coumarin scaffold, in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this particular compound, this document provides a comprehensive overview of the general solubility characteristics of coumarin derivatives and outlines a detailed experimental protocol for determining the solubility of this compound. Furthermore, a general experimental workflow for solubility determination is presented. This guide is intended to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.

Introduction to this compound and its Significance

Coumarins are a class of benzopyrone compounds found in many plants, and they exhibit a wide range of biological activities.[1] Their diverse pharmacological properties have led to their extensive use in the development of new therapeutic agents. This compound, a derivative of esculetin, is of particular interest due to its potential applications in medicinal chemistry. The dibenzyloxy substitution significantly increases the lipophilicity of the molecule compared to its parent compound, 6,7-dihydroxycoumarin (esculetin), which is expected to influence its solubility profile and biological activity.

A thorough understanding of the solubility of this compound in various organic solvents is critical for a multitude of research and development activities, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization reactions.

-

Formulation Development: Designing suitable delivery systems for in vitro and in vivo studies.

-

Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis (e.g., HPLC, TLC).

-

Biological Assays: Preparing stock solutions and ensuring the compound remains in solution during experiments.

General Solubility of Coumarin Derivatives

Generally, coumarin itself is soluble in a range of organic solvents. For instance, coumarin is reported to be very soluble in ether, chloroform, and pyridine, and soluble in ethanol.[2] Lipophilic substituents, such as the benzyloxy groups in this compound, are known to decrease aqueous solubility.[1] Conversely, the introduction of polar functional groups tends to increase solubility in polar solvents.

For other coumarin derivatives, qualitative and quantitative solubility data is available. For example, 7-hydroxycoumarin is soluble in chloroform.[2] The solubility of 7-methoxycoumarin has been determined to be approximately 5 mg/mL in ethanol and 10 mg/mL in DMSO and dimethylformamide (DMF).[3]

Based on the general properties of coumarins, a selection of organic solvents with varying polarities would be suitable for initial solubility screening of this compound.

Quantitative Solubility Data (Hypothetical)

As previously stated, specific experimental data for the solubility of this compound is not available in the reviewed literature. To illustrate how such data would be presented, a hypothetical data table is provided below. Researchers are strongly encouraged to determine the solubility experimentally using the protocol outlined in the following section.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Non-Polar | |||

| Hexane | 0.1 | 25 | < 0.1 |

| Toluene | 2.4 | 25 | 1.5 |

| Polar Aprotic | |||

| Diethyl Ether | 2.8 | 25 | 5.2 |

| Chloroform | 4.1 | 25 | 15.8 |

| Ethyl Acetate | 4.4 | 25 | 8.9 |

| Tetrahydrofuran (THF) | 4.0 | 25 | 25.3 |

| Dichloromethane (DCM) | 3.1 | 25 | 20.1 |

| Acetone | 5.1 | 25 | 12.5 |

| Acetonitrile (ACN) | 5.8 | 25 | 3.7 |

| Dimethylformamide (DMF) | 6.4 | 25 | > 50 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | > 50 |

| Polar Protic | |||

| Methanol | 5.1 | 25 | 2.1 |

| Ethanol | 4.3 | 25 | 4.8 |

| Isopropanol | 3.9 | 25 | 3.5 |

Disclaimer: The data in this table is purely illustrative and not based on experimental results.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[4]

4.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or weight of the selected solvent to the vial.

-

Equilibration: Seal the vials securely and place them in a thermostatically controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. If necessary, centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

4.3. Considerations

-

Purity of Compound: The purity of this compound will significantly affect the accuracy of the solubility measurement.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature is critical.

-

Equilibrium Time: Ensure sufficient time is allowed for the system to reach equilibrium.

-

Solid State: The crystalline form of the compound can influence its solubility. It is important to characterize the solid form used in the experiment.

Visualizations

The following diagrams illustrate the general experimental workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, quantitative solubility data for this compound in organic solvents is not currently documented in accessible literature, this guide provides researchers with a foundational understanding of the expected solubility behavior of this compound based on the properties of related coumarin derivatives. The detailed experimental protocol for the shake-flask method offers a reliable approach to empirically determine the solubility of this compound in various solvents. Accurate solubility data is paramount for the successful design and execution of experiments in synthesis, formulation, and biological evaluation, and it is hoped that this guide will facilitate such investigations.

References

A Technical Guide to Benzyl Protection of Esculetin in Drug Development and Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esculetin (6,7-dihydroxycoumarin) is a natural phenolic compound with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[1][2][3] Its therapeutic potential makes it an attractive scaffold for the development of novel drug candidates. However, the chemical modification of esculetin is complicated by the presence of a highly reactive catechol moiety (adjacent 6- and 7-hydroxyl groups).[4][5] This guide details the rationale and methodology for employing benzyl groups as a robust protective strategy for these hydroxyl functions, thereby enabling selective synthetic transformations at other positions of the esculetin core.

The Synthetic Challenge: Reactivity of the Esculetin Core

The primary obstacle in the chemical synthesis of esculetin derivatives lies in the reactivity of its vicinal hydroxyl groups. These phenolic hydroxyls are:

-

Prone to Oxidation: The catechol structure is highly susceptible to oxidation, which can lead to the formation of unstable ortho-quinones, resulting in undesired side products and decomposition.[6][7][8]

-

Nucleophilic and Acidic: The hydroxyl groups can act as nucleophiles or be deprotonated by bases, interfering with a wide range of common synthetic reagents, such as those used in alkylations, acylations, and organometallic reactions.[9][10]

To achieve selective modification of the esculetin molecule, these reactive hydroxyl groups must be temporarily masked. This is accomplished through the use of a protecting group.

The Solution: Benzyl Group Protection

The benzyl (Bn) ether is an ideal protecting group for the hydroxyl functions of esculetin due to a combination of stability and ease of removal under specific, mild conditions.[11]

Key Advantages of Benzyl Protection:

-

Broad Stability: Benzyl ethers are exceptionally stable under a wide array of non-reductive reaction conditions, including exposure to strong bases, mild acids, and many oxidizing and reducing agents.[12][13] This robustness allows for a broad scope of subsequent chemical modifications on other parts of the molecule.

-

Orthogonal Deprotection: The primary advantage of the benzyl group is its selective removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[14][15] This deprotection method is mild, highly efficient, and orthogonal to many other common protecting groups, meaning it can be removed without affecting other sensitive functional groups.[11][16]

-

Ease of Installation: Benzylation is typically achieved through a straightforward Williamson ether synthesis, which is a reliable and high-yielding reaction.[13][14]

The overall strategy, therefore, involves three key stages: protection of the reactive site, modification of the molecular scaffold, and finally, deprotection to reveal the desired derivative.

Experimental Methodologies

The following sections provide detailed protocols for the protection and deprotection of esculetin's hydroxyl groups.

Protection: Synthesis of 6,7-Dibenzyloxycoumarin

The protection of esculetin is typically accomplished via a Williamson ether synthesis, reacting esculetin with a benzyl halide in the presence of a mild base.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic characterization of the oxidation of esculetin by polyphenol oxidase and peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Benzyl Ethers [organic-chemistry.org]

- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and Isolation of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the discovery and isolation of coumarin derivatives, a class of natural compounds renowned for their diverse pharmacological properties. It details modern and classical extraction and purification techniques, complete with experimental protocols, and explores the key signaling pathways modulated by these bioactive molecules.

Introduction to Coumarins

Coumarins (2H-1-benzopyran-2-one) are a significant class of secondary metabolites widely distributed in the plant kingdom, with high concentrations found in families such as Apiaceae and Rutaceae.[1] They are also synthesized by fungi and bacteria.[2][3] The coumarin scaffold is a versatile pharmacophore, and its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, anticoagulant, antimicrobial, and neuroprotective effects.[4][5][6] This wide range of activities has made them a focal point in natural product chemistry and drug discovery programs.

Extraction of Coumarin Derivatives from Natural Sources

The initial step in isolating coumarins is the extraction from a raw plant or microbial matrix. The choice of extraction method is critical and depends on the polarity of the target coumarins, the stability of the compounds, and the desired efficiency and environmental impact of the process.

Conventional Extraction Methods

-

Maceration: A simple technique involving soaking the plant material in a solvent for a specific period.[2] It is suitable for small-scale extractions but can be time-consuming.

-

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration.[7] It is considered an accurate method for exhaustive extraction but uses large volumes of organic solvents and prolonged heating, which can degrade thermolabile compounds.[7][8]

-

Hydrodistillation: Primarily used for volatile compounds, this method can co-extract coumarins present in essential oils.[2]

Modern "Green" Extraction Methods

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[9][10] Deep Eutectic Solvents (DESs) are often used in conjunction with UAE as an environmentally friendly alternative to traditional organic solvents.[11][12]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. MAE has been shown to provide higher extraction yields in shorter times compared to conventional methods.[13]

-

Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the extraction solvent.[14] SFE is highly selective and allows for the extraction of compounds with minimal thermal degradation. The selectivity can be fine-tuned by modifying pressure, temperature, and the use of co-solvents like ethanol.[14][15]

| Technique | Typical Solvents | Extraction Time | Advantages | Disadvantages | Reference(s) |

| Maceration | Ethanol, Methanol, Water | 24 h - several days | Simple, low cost | Time-consuming, lower efficiency | [2][16] |

| Soxhlet Extraction | Ethanol, Methanol, Chloroform, n-Hexane | 3 - 48 h | High extraction efficiency | High solvent consumption, potential thermal degradation | [8][13][16] |

| Ultrasound-Assisted (UAE) | Ethanol, Methanol, Deep Eutectic Solvents | 10 - 60 min | Fast, reduced solvent use, high efficiency | Equipment cost | [9][10][11] |

| Microwave-Assisted (MAE) | Chloroform, Methanol | 10 - 30 min | Very fast, reduced solvent use, high yield | Potential for localized overheating | [13] |

| Supercritical Fluid (SFE) | Supercritical CO₂, often with Ethanol co-solvent | ~2 h | Green solvent, high selectivity, no solvent residue | High initial investment, complex | [14][15] |

Isolation and Purification Protocols

Following extraction, the crude extract, a complex mixture of compounds, must be subjected to chromatographic techniques to isolate and purify the target coumarin derivatives.

Column chromatography is the most common and effective method for the initial large-scale purification of crude extracts.[17][18]

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel 60 (230–400 mesh) in a non-polar solvent like n-hexane.[17][18] Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). This solution can be applied directly to the top of the column. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the column.[17]

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane or a mixture of n-heptane and dichloromethane).[18][19] Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate or chloroform, in a stepwise or linear gradient.[18][20] For example, a gradient of 0% to 50% ethyl acetate in hexane is typical.[17]

-

Fraction Collection: Collect the eluate in sequential fractions of a fixed volume (e.g., 20-40 mL).[18]

-

Analysis: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC). Combine fractions containing the pure target compound and evaporate the solvent under reduced pressure to yield the purified coumarin.[17]

TLC is an indispensable tool for monitoring the progress of column chromatography, assessing the purity of isolated compounds, and for preparative-scale separations.[19][21]

Experimental Protocol: Analytical TLC

-

Plate Preparation: Use pre-coated silica gel 60G plates.[22]

-

Sample Application: Spot a small amount of the dissolved sample onto the baseline of the TLC plate.

-

Development: Place the plate in a developing chamber containing the mobile phase. A common eluent for coumarins is a mixture of toluene and ethyl ether (1:1), saturated with 10% acetic acid.[22] Another system uses toluene and acetone (85:15).[23]

-

Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the separated spots under UV light (typically 254 nm and 365 nm).[7][17] Staining with a 5% ethanolic solution of KOH followed by examination under UV light (366 nm) can enhance the fluorescence of coumarin spots.[22]

-

Rf Calculation: Calculate the Retention factor (Rf) value for each spot to aid in identification. Warfarin and coumaphos, for example, show Rf values of 0.37 and 0.85, respectively, in a toluene-acetone system.[23]

HPLC is the most suitable analytical technique for the final purity assessment and quantification of coumarins.[24] It can also be used in a preparative mode for high-resolution purification.

Experimental Protocol: HPLC Analysis

-

System: An HPLC system equipped with a UV/DAD or mass spectrometer (MS) detector.[24]

-

Column: A reversed-phase C18 column is commonly used.[19]

-

Mobile Phase: A gradient elution is typically employed, often using a mixture of acetonitrile and water (acidified with acetic or formic acid).[19]

-

Detection: Monitor the eluate at a wavelength where coumarins exhibit strong absorbance, such as 254 nm, 280 nm, or 320 nm.[18][25]

-

Quantification: Determine the concentration of the coumarin by comparing its peak area to a standard curve prepared with a known concentration of a reference compound.[26]

HSCCC is a support-free liquid-liquid partition chromatography technique that eliminates irreversible adsorption of the sample onto a solid support, making it ideal for purifying natural products.[25]

Experimental Protocol: HSCCC Purification

-

Solvent System Selection: A two-phase solvent system is required. For the separation of coumarins from Peucedanum decursivum, a system of light petroleum–ethyl acetate–methanol–water (5:5:7:4, v/v) has been used successfully.[25] The two phases are prepared, separated, and degassed before use.

-

Sample Preparation: Dissolve the crude sample (e.g., 150 mg) in a small volume (e.g., 5 mL) of the lower phase of the solvent system.[25]

-

HSCCC Operation:

-

Fill the column entirely with the stationary phase (e.g., the upper phase).

-

Rotate the apparatus at a specific speed (e.g., 850 rpm).

-

Pump the mobile phase (e.g., the lower phase) into the column at a set flow rate (e.g., 1.5 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

-

Fraction Collection & Analysis: Continuously monitor the effluent at a suitable wavelength (e.g., 254 nm).[25] Collect peak fractions and analyze their purity by HPLC. Evaporate the solvent to obtain the purified compounds. Using this method, coumarins like decursidin and decursitin C have been isolated with purities of 97.8% and 98.4%, respectively.[25]

| Technique | Stationary Phase | Typical Mobile Phase / Solvent System | Detection Method | Isolated Compounds (Purity) | Reference(s) |

| Column Chromatography | Silica Gel 60 | Gradient: n-Heptane-Dichloromethane-Ethyl Acetate | TLC Monitoring | Bergapten, Isoimperatorin | [18][19] |

| TLC | Silica Gel 60G | Toluene:Ethyl Ether (1:1) with 10% Acetic Acid | UV (366 nm) after KOH spray | Qualitative analysis | [22] |

| HSCCC | Liquid (Upper Phase) | Light Petroleum–Ethyl Acetate–Methanol–Water (5:5:7:4, v/v) | UV (254 nm) | Nodakenetin (99.4%), Decursidin (97.8%) | [25] |

| RP-HPLC | C18 Column | Gradient: Acetonitrile and Water | UV/DAD | Purity analysis and quantification | [19][24] |

Biological Activities and Key Signaling Pathways

Coumarin derivatives modulate several key signaling pathways, which underlies their diverse pharmacological effects. Understanding these interactions is crucial for drug development.

-

Anti-inflammatory and Antioxidant Activity: Many coumarins exert potent anti-inflammatory and antioxidant effects by modulating the Nrf2/Keap1 pathway .[27][28] Under oxidative stress, coumarins such as esculetin and osthole can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1.[27][28] Nrf2 then translocates to the nucleus, activating the transcription of antioxidant and cytoprotective genes. Additionally, coumarins can suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways , which reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[29]

-

Anticancer Activity: The anticancer properties of coumarins are linked to their ability to inhibit critical cell survival pathways. Certain coumarin-cinnamic acid hybrids have been shown to induce cytotoxicity in cancer cells by inhibiting the PI3K/AKT signaling pathway , a central regulator of cell proliferation, growth, and survival.[30] They can also inhibit tumor growth and induce apoptosis in various cancer cell lines.[4][6]

-

Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, coumarins have shown promise through mechanisms such as the inhibition of acetylcholinesterase and the modulation of β-amyloid aggregation.[4][6]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for coumarin isolation and the key signaling pathways they modulate.

Caption: A generalized experimental workflow for the extraction and isolation of coumarin derivatives.

Caption: Modulation of the Nrf2 signaling pathway by coumarin derivatives to combat oxidative stress.

Caption: Inhibition of the PI3K/AKT cell survival pathway by cytotoxic coumarin derivatives.

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment [mdpi.com]

- 11. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods | MDPI [mdpi.com]

- 14. Supercritical Carbon Dioxide Extraction of Coumarins from the Aerial Parts of Pterocaulon polystachyum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC comparison of supercritical fluid extraction and solvent extraction of coumarins from the peel of Citrus maxima fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. benchchem.com [benchchem.com]

- 18. akjournals.com [akjournals.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. scielo.br [scielo.br]

- 23. [Thin-layer chromatographic determination of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tautobiotech.com [tautobiotech.com]

- 26. researchgate.net [researchgate.net]

- 27. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to Coumarin Chemistry for Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coumarins

Coumarins, a significant class of naturally occurring benzopyrone derivatives, are widely distributed in the plant kingdom and have also been isolated from microbial sources.[1] Their core structure, 2H-1-benzopyran-2-one, consists of a benzene ring fused to an α-pyrone ring.[2] This versatile scaffold has garnered immense interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The unique physicochemical and spectroscopic characteristics of coumarins also make them valuable as fluorescent probes and sensors in biomedical research.[5] This guide provides a comprehensive overview of the core aspects of coumarin chemistry, including their synthesis, biomedical applications, and the experimental methodologies used to evaluate their efficacy.

Core Chemical Principles

The biological activity of coumarin derivatives is intricately linked to their chemical structure. The presence of different substituents on the benzopyrone core can significantly modulate their pharmacological properties. For instance, the presence of a 4-hydroxy group is a key structural feature for the anticoagulant activity of compounds like warfarin.[1] The diverse biological activities of coumarins stem from their ability to interact with various enzymes and receptors within the body.[6]

Key Synthetic Methodologies

Several classical and modern synthetic methods are employed to synthesize coumarin derivatives, allowing for the introduction of a wide array of functional groups. The choice of a particular synthetic route often depends on the desired substitution pattern on the coumarin ring.

1. Pechmann Condensation: This is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[7][8]

2. Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester or cyanoacetate, in the presence of a weak base.[1]

3. Perkin Reaction: This method involves the condensation of a salicylaldehyde with an acid anhydride and its corresponding sodium salt at high temperatures to yield a coumarin.[9][10]

4. Wittig Reaction: The intramolecular Wittig reaction of an appropriate phosphorane provides a versatile route to various coumarin derivatives.[8][11]

Biomedical Applications of Coumarins

The structural diversity of coumarins has led to their investigation in a multitude of biomedical applications.

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2] They can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[2][4][12]

Anticoagulant Activity

The most well-known application of coumarins is in anticoagulant therapy. Warfarin, a synthetic coumarin derivative, is a widely prescribed oral anticoagulant that functions by inhibiting the vitamin K epoxide reductase complex, which is essential for the synthesis of several clotting factors.[13][14][15]

Anti-inflammatory Activity

Several coumarin derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[16]

Neuroprotective Effects

Emerging research suggests that coumarins may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18][19]

Fluorescent Probes and Sensors

The inherent fluorescence of the coumarin scaffold makes it an excellent platform for the development of fluorescent probes and sensors for detecting metal ions and other biologically important molecules.[4][5] Their photophysical properties, such as high quantum yields and sensitivity to the local environment, are advantageous for these applications.[20][21]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various coumarin derivatives across different biomedical applications.

Table 1: Anticancer Activity of Coumarin Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Coumarin | HeLa (Cervical Cancer) | 54.2 | [14] |

| Scopoletin derivatives | MCF-7 (Breast Cancer) | < 2 | [22] |

| Scopoletin derivatives | MDA-MB-231 (Breast Cancer) | < 2 | [22] |

| Scopoletin derivatives | HT29 (Colorectal Cancer) | < 2 | [22] |

| Triphenylethylene-coumarin hybrid | MCF-7 (Breast Cancer) | 3.72 | [23] |

| Coumarin-sulfonamide derivative | MCF-7 (Breast Cancer) | 0.0088 | [23] |

| Compound 4 | HL60 (Leukemia) | 8.09 | [24] |

| Compound 4 | MCF-7 (Breast Cancer) | 3.26 | [24] |

| Compound 4 | A549 (Lung Cancer) | 9.34 | [24] |

| Compound 8b | HepG2 (Liver Cancer) | 13.14 | [24] |

| Compound 8b | MCF-7 (Breast Cancer) | 7.35 | [24] |

| Compound 8b | A549 (Lung Cancer) | 4.63 | [24] |

| DCH4 | MCF-7 (Breast Cancer) | 13.28 µg/ml | [24] |

| DCH4 | KYSE-30 (Esophageal Cancer) | 44.21 µg/ml | [24] |

Table 2: Anti-inflammatory Activity of Coumarin Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |

| Fraxetin | LTB4 inhibition | 1-75 | [16] |

| Esculetin | LTB4 inhibition | 1-75 | [16] |

| Daphnetin | LTB4 inhibition | 1-75 | [16] |

| Daphnetin | TXB2 inhibition | 1-75 | [16] |

| Compound 14b | TNF-α production inhibition | 5.32 | [23] |

| DCH1 | COX-1 inhibition | 123.30 µg/ml | [24] |

| DCH1 | COX-2 inhibition | 102.10 µg/ml | [24] |

| Compound 5a | COX-2 inhibition | (SI = 152) | [1] |

Table 3: Neuroprotective Activity of Coumarin Derivatives

| Compound/Derivative | Assay/Cell Line | IC50 (µM) | Reference(s) |

| Paniculatin (13) | AChE inhibition | 31.6 | [17] |

| Murranganone (12) | BChE inhibition | 74.3 | [17] |

| Coumarin-donepezil hybrid (31) | AChE inhibition | 1.22 | [17] |

| Coumarin-donepezil hybrid (31) | BChE inhibition | 3.09 | [17] |

| LMDS-1 | Neuroprotection in ∆K280 tauRD-DsRed SH-SY5Y cells | 25 | [18] |

| LMDS-2 | Neuroprotection in ∆K280 tauRD-DsRed SH-SY5Y cells | 24 | [18] |

Table 4: Fluorescence Quantum Yields (ΦF) of Coumarin Derivatives

| Coumarin Derivative | Solvent | Quantum Yield (ΦF) | Reference(s) |

| Coumarin 1 | Ethanol | ~0.5 | [20] |

| Coumarin 102 | Ethanol | ~0.6 | [20] |

| Coumarin 153 | Ethanol | ~0.4 | [20] |

| Coumarin 6 | Ethanol | ~0.8 | [20] |

| Coumarin 314 | Ethanol | 0.68 | [10] |

| Compound 4e | - | 0.83 | [21] |

Experimental Protocols

Synthesis Protocols

Protocol 1: Pechmann Condensation for the Synthesis of 4-Methylcoumarin

-

Materials: Substituted phenol, ethyl acetoacetate, indium(III) chloride (InCl3).

-

Procedure:

-

Combine the phenol (1 equivalent), ethyl acetoacetate (1 equivalent), and InCl3 (3 mol%) in a suitable vessel.

-

The reaction can be carried out under solvent-free conditions using a high-speed ball mill mixer at room temperature.[25]

-

Alternatively, the reactants can be stirred in a suitable solvent (e.g., methyl acetoacetate can act as both reactant and solvent) at 130°C for 6-8 hours.[16]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid product and recrystallize from a suitable solvent such as ethanol to obtain the purified 4-methylcoumarin derivative.[16][25]

-

Protocol 2: Knoevenagel Condensation for the Synthesis of Coumarin-3-carboxylates

-

Materials: Salicylaldehyde, diethyl malonate, L-proline, ethanol.

-

Procedure:

-

In a reaction vessel, dissolve salicylaldehyde (1 equivalent) and diethyl malonate (1.05 equivalents) in ethanol.

-

Add L-proline (10 mol%) as a catalyst.

-

Stir the mixture at 80°C for 18 hours.[9]

-

Monitor the reaction by TLC.

-

After the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

-

Induce crystallization by cooling the concentrated solution to 4°C. If needed, add diethyl ether to aid precipitation.

-

Filter the crystalline product and wash with a small amount of cold ethanol to yield the pure ethyl coumarin-3-carboxylate.[9]

-

Bioactivity Assay Protocols

Protocol 3: MTT Assay for Cytotoxicity

-

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.[26]

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours.[27]

-

Compound Treatment: Prepare serial dilutions of the coumarin compound in culture medium. Replace the existing medium with the medium containing the compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[26]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[26]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[28] The IC50 value can be calculated from the dose-response curve.

-

Protocol 4: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of egg albumin.[29]

-

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 1 mL of different concentrations of the coumarin derivative (e.g., 100-500 µg/mL), 1 mL of 1 mM egg albumin solution, and incubate at 27 ± 1°C for 15 minutes.[30]

-

Denaturation: Induce denaturation by heating the reaction mixture at 70°C in a water bath for 10 minutes.[30]

-

Absorbance Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[30]

-

Calculation: The percentage inhibition of protein denaturation is calculated and compared to a standard anti-inflammatory drug like acetylsalicylic acid.

-

Protocol 5: Antimicrobial Activity Assay (Agar Well Diffusion Method)

-

Procedure:

-

Culture Preparation: Prepare a lawn of the test microorganism on an agar plate.

-

Well Preparation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the coumarin derivative dissolved in a suitable solvent (e.g., DMSO) to each well.

-

Incubation: Incubate the plates at an appropriate temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).[31]

-

Zone of Inhibition: Measure the diameter of the clear zone around each well, which indicates the antimicrobial activity.

-

Signaling Pathways and Mechanisms of Action

Coumarins exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for the rational design of new and more effective therapeutic agents.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several coumarin derivatives have been shown to inhibit this pathway at different points, leading to a reduction in cancer cell viability.[2][3][12][25]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.

Mechanism of Action of Warfarin

Warfarin's anticoagulant effect is achieved through the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme crucial for the recycling of vitamin K. This, in turn, prevents the γ-carboxylation of several clotting factors, rendering them inactive.[13][14][15]

Caption: Mechanism of action of warfarin as an anticoagulant.

Conclusion

Coumarins represent a privileged scaffold in medicinal chemistry with a remarkable range of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the key aspects of coumarin chemistry for biomedical research, from fundamental principles and synthetic methodologies to their diverse applications and the experimental protocols used for their evaluation. The continued exploration of coumarin chemistry holds great promise for the discovery of new drugs to address a variety of human diseases.

References

- 1. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents [mdpi.com]

- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. organicreactions.org [organicreactions.org]

- 10. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]

- 11. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. discovery.researcher.life [discovery.researcher.life]

- 29. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Dibenzyloxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 6,7-Dibenzyloxycoumarin, a derivative of the naturally occurring compound esculetin (6,7-dihydroxycoumarin). This synthetic protocol is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. These application notes are intended to guide researchers in the fields of medicinal chemistry, chemical biology, and drug development in the preparation of this and structurally related compounds.

Introduction

This compound is a synthetic derivative of esculetin, a coumarin known for its diverse biological activities. The introduction of benzyl groups to the hydroxyl functionalities of esculetin can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which may, in turn, modulate its biological profile. The synthesis of such derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships and develop novel therapeutic agents.

Synthesis Overview

The synthesis of this compound is achieved through a one-step Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of esculetin (6,7-dihydroxycoumarin) by a weak base, such as potassium carbonate, to form the corresponding phenoxides. These nucleophilic phenoxides then undergo a bimolecular nucleophilic substitution (SN2) reaction with benzyl bromide to yield the desired dibenzylated product.

Experimental Protocol

Materials:

-

6,7-Dihydroxycoumarin (Esculetin)

-

Benzyl Bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,7-dihydroxycoumarin (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stirring: Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (2.2 eq) to the reaction mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molar Mass ( g/mol ) | Molar Equivalent |

| 6,7-Dihydroxycoumarin | 178.14 | 1.0 |

| Benzyl Bromide | 171.04 | 2.2 |

| Potassium Carbonate | 138.21 | 2.5 |

Table 2: Characterization Data for this compound (Expected)

| Property | Value |

| Appearance | White to off-white solid |

| Yield | Variable, dependent on reaction scale and purification |

| Melting Point (°C) | Not reported in the searched literature |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals for aromatic protons of the coumarin core and benzyl groups, and the benzylic methylene protons. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected signals for the carbons of the coumarin core and the benzyl groups. |

Note: Specific, experimentally determined quantitative data for yield, melting point, and NMR of this compound were not available in the searched literature. The provided information is based on general knowledge of similar compounds.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Williamson ether synthesis mechanism.

Application Note: Synthesis of 6,7-Dibenzyloxycoumarin via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the benzylation of 6,7-dihydroxycoumarin (esculetin) to synthesize 6,7-dibenzyloxycoumarin. This protocol is based on the principles of the Williamson ether synthesis. Benzylation of polyphenolic compounds like esculetin is a key chemical modification in drug discovery, as it can alter their physicochemical properties, such as lipophilicity, and potentially modulate their biological activity. This document outlines the necessary reagents, equipment, and a step-by-step procedure for this synthesis, along with a discussion of the potential pharmacological relevance.

Introduction

6,7-Dihydroxycoumarin, commonly known as esculetin, is a natural coumarin that exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Chemical modification of the hydroxyl groups of esculetin is a common strategy in medicinal chemistry to develop derivatives with improved potency, selectivity, or pharmacokinetic profiles. Benzylation, the attachment of a benzyl group, is a widely used method to protect hydroxyl groups or to enhance the biological activity of phenolic compounds. The resulting ether linkage is generally stable, and the introduction of the benzyl group increases the lipophilicity of the parent molecule, which can influence its interaction with biological targets.

This protocol details a method for the synthesis of this compound from 6,7-dihydroxycoumarin using benzyl bromide as the benzylating agent and a suitable base.

Experimental Protocol

The benzylation of 6,7-dihydroxycoumarin is achieved via a Williamson ether synthesis. Due to the potential for different reactivity between the 6-OH and 7-OH groups, a stepwise approach may be considered. However, this protocol outlines a one-pot synthesis with conditions that aim for the benzylation of both hydroxyl groups.

Materials:

-

6,7-Dihydroxycoumarin (Esculetin)

-

Benzyl Bromide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6,7-dihydroxycoumarin (1.0 equivalent) and anhydrous potassium carbonate (2.5 - 3.0 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (2.2 - 2.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up:

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Reactant/Product | Molar Ratio | Reagent/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 6,7-Dihydroxycoumarin | 1.0 | Benzyl Bromide, K₂CO₃/DMF | 60-80 | 12-24 | N/A |

| 7-Benzyloxy-6-hydroxycoumarin | 1.0 | Benzyl Bromide, Base/Solvent | -15 | N/A | 73 |

| This compound | 1.0 | Benzyl Bromide, K₂CO₃/DMF | 60-80 | 12-24 | * |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the benzylation of 6,7-dihydroxycoumarin.

Discussion of Pharmacological Relevance

The pharmacological profile of a polyphenol can be significantly altered by modifying its hydroxyl groups. O-alkylation, such as benzylation, can influence a compound's bioavailability and its interaction with molecular targets.[3] While the specific biological activities of this compound are not extensively documented, the benzylation of flavonoids and other polyphenols has been shown to modulate their effects. For instance, O-benzylated flavonoids have been investigated for their potential as anticancer and anti-inflammatory agents. The introduction of benzyl groups can increase the lipophilicity of the coumarin, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. This modification may also alter the compound's metabolic stability. Therefore, the synthesis of this compound is a relevant step for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents derived from the esculetin scaffold.

Conclusion

This application note provides a comprehensive and detailed protocol for the benzylation of 6,7-dihydroxycoumarin, a key transformation for the development of novel coumarin-based derivatives. The provided methodology, based on the Williamson ether synthesis, offers a practical guide for researchers in the fields of medicinal chemistry and drug development. Further investigation into the biological activities of the resulting this compound is warranted to explore its therapeutic potential.

References

Application Note: Purification of 6,7-Dibenzyloxycoumarin by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dibenzyloxycoumarin is a derivative of esculetin (6,7-dihydroxycoumarin), a natural coumarin known for a range of biological activities. The dibenzyloxy modification is often incorporated to enhance lipophilicity and modulate the pharmacological properties of the parent compound. Following the synthesis of this compound, typically through the Williamson ether synthesis from esculetin and a benzyl halide, the crude product contains unreacted starting materials, reagents, and by-products. Effective purification is paramount to obtain a compound of high purity for subsequent biological assays and further development.

This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. This method is a standard and effective technique for isolating compounds of moderate polarity, such as this compound.

Data Presentation